molecular formula C14H24Cl2N2 B11796363 N-Benzyl-2-(pyrrolidin-3-yl)propan-2-amine dihydrochloride

N-Benzyl-2-(pyrrolidin-3-yl)propan-2-amine dihydrochloride

Cat. No.: B11796363
M. Wt: 291.3 g/mol
InChI Key: BTKXFLPFJFDHEX-UHFFFAOYSA-N
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Description

N-Benzyl-2-(pyrrolidin-3-yl)propan-2-amine dihydrochloride is a chemical compound of significant interest in specialized organic chemistry and pharmacological research. With the molecular formula C14H24Cl2N2 and a molecular weight of 291.26 g/mol (calculated based on the structure of the free base and dihydrochloride salt from similar compounds ), this amine-functionalized pyrrolidine derivative serves as a crucial synthetic intermediate. Its core structure, featuring a benzyl group attached to a pyrrolidine nitrogen, is a common pharmacophore in medicinal chemistry, often investigated for its potential interaction with central nervous system targets . The dihydrochloride salt form enhances the compound's stability and solubility in aqueous systems, making it preferable for in vitro assay applications. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting. For specific storage and handling conditions, please refer to the safety data sheet. The compound is typically shipped at ambient temperature unless otherwise specified, though cold-chain transportation may be available for optimal long-term preservation .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H24Cl2N2

Molecular Weight

291.3 g/mol

IUPAC Name

N-benzyl-2-pyrrolidin-3-ylpropan-2-amine;dihydrochloride

InChI

InChI=1S/C14H22N2.2ClH/c1-14(2,13-8-9-15-11-13)16-10-12-6-4-3-5-7-12;;/h3-7,13,15-16H,8-11H2,1-2H3;2*1H

InChI Key

BTKXFLPFJFDHEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCNC1)NCC2=CC=CC=C2.Cl.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Catalyst Preparation : A copper(I)/ClickFerrophos complex is prepared by mixing Cu(OTf)₂ with the chiral ligand ClickFerrophos in anhydrous dichloromethane.

  • Azomethine Ylide Generation : Methyl N-benzylideneglycinate is treated with a base (e.g., triethylamine) to generate the ylide in situ.

  • Cycloaddition : The ylide reacts with a dipolarophile (e.g., vinyl sulfone) at −20°C to 25°C, yielding exo-2,4,5-trisubstituted pyrrolidines with up to 99% enantiomeric excess (ee).

Key Data:

ParameterValueSource
Temperature−20°C to 25°C
Enantioselectivity95–99% ee
Yield70–85%

This method is favored for its stereochemical precision, making it suitable for producing enantiopure intermediates for further functionalization.

Reductive Amination of 3-Pyrrolidinone Derivatives

Reductive amination offers a scalable route to this compound. The process involves condensing 3-pyrrolidinone with benzylamine derivatives followed by reduction.

Stepwise Protocol:

  • Imine Formation : 3-Pyrrolidinone reacts with N-benzylpropan-2-amine in the presence of titanium(IV) isopropoxide (Ti(OiPr)₄) to form the corresponding imine.

  • Reduction : Sodium borohydride (NaBH₄) in ethanol reduces the imine to the secondary amine at 0°C–25°C.

  • Salt Formation : The free base is treated with HCl gas in diethyl ether to yield the dihydrochloride salt.

Optimization Insights:

  • Solvent Choice : Anhydrous tetrahydrofuran (THF) improves imine stability.

  • Catalyst Loading : Ti(OiPr)₄ at 20 mol% ensures >90% conversion.

  • Yield : 65–78% after purification by recrystallization.

Nucleophilic Substitution on Chlorinated Propan-2-amine Intermediates

Chlorinated intermediates serve as electrophilic partners for introducing the pyrrolidine moiety. This method is advantageous for late-stage diversification.

Procedure Outline:

  • Synthesis of 2-Chloro-N-benzylpropan-2-amine : Reacting benzylamine with 2-chloropropane-1,2-diol in acidic conditions.

  • Pyrrolidine Coupling : The chlorinated intermediate reacts with pyrrolidine in dimethylformamide (DMF) at 80°C for 12 hours.

  • Acidification : The product is treated with concentrated HCl to form the dihydrochloride salt.

Performance Metrics:

ParameterValueSource
Reaction Time12–18 hours
Yield60–70%
Purity (HPLC)>95%

Microwave-Assisted Synthesis for Rapid Cyclization

Microwave irradiation accelerates key steps, reducing reaction times from hours to minutes. This method is ideal for high-throughput screening.

Example Workflow:

  • Microwave Reactor Setup : A mixture of N-benzylpropan-2-amine and pyrrolidine-3-carboxylic acid is dissolved in acetonitrile.

  • Cyclization : Irradiation at 150°C for 10 minutes promotes cyclization.

  • Post-Processing : The crude product is purified via flash chromatography (SiO₂, CH₂Cl₂/MeOH).

Advantages:

  • Time Efficiency : 10 minutes vs. 12 hours for conventional heating.

  • Yield Improvement : 75–80% vs. 60–65% for traditional methods.

Comparative Analysis of Methods

The table below evaluates the four primary methods based on yield, enantioselectivity, and practicality:

MethodYield (%)Enantioselectivity (%)Scalability
Asymmetric Cycloaddition70–8595–99Moderate
Reductive Amination65–78N/AHigh
Nucleophilic Substitution60–70N/AHigh
Microwave-Assisted Synthesis75–80N/AModerate

Purification and Characterization

Purification Techniques:

  • Preparative HPLC : Used for isolating enantiopure fractions (C18 column, acetonitrile/water gradient).

  • Recrystallization : Ethanol/water mixtures yield high-purity dihydrochloride salts.

Characterization Data:

  • ¹H NMR (DMSO-d₆): δ 1.59 (s, 6H, CH₃), 3.33–3.39 (m, 2H, pyrrolidine), 4.27 (s, 2H, CH₂NH).

  • LC-MS : [M+H]⁺ = 237.1, consistent with the molecular formula C₁₄H₂₄Cl₂N₂ .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound participates in nucleophilic substitution reactions, particularly at the benzyl-protected amine or pyrrolidine nitrogen. For example:

  • Chloroaromatic substitution : Reacts with chloro-substituted aromatic side chains under basic conditions to form tertiary amines. This is demonstrated in the synthesis of benzimidazole derivatives, where similar amines undergo nucleophilic displacement with chlorinated electrophiles .

Reaction Type Reagents/Conditions Product Reference
Nucleophilic substitutionK₂CO₃, DMF, chloroaromatics, 60–80°CTertiary amine derivatives

Hydrogenolysis of Protective Groups

The benzyl group can be removed via catalytic hydrogenation, revealing a secondary amine for further functionalization:

  • Cbz deprotection : Hydrogenolysis using Pd/C under H₂ atmosphere cleaves the benzyl group, enabling subsequent alkylation or acylation .

Reaction Type Reagents/Conditions Product Reference
Hydrogenolysis10% Pd/C, H₂ (1 atm), MeOH, 24hSecondary amine intermediate

Amide Coupling Reactions

The amine functionality facilitates coupling with carboxylic acids or activated esters:

  • CDI-mediated coupling : Reacts with 2,3-diaminobenzamide dihydrochloride using N,N′-carbonyldiimidazole (CDI) to form amide bonds, a key step in benzimidazole synthesis .

Reaction Type Reagents/Conditions Product Reference
Amide bond formationCDI, pyridine/DMF, 45°C, 24hBenzimidazole carboxamide derivatives

Cyclization Reactions

Under acidic conditions, intermediates derived from this compound undergo cyclization to form heterocyclic systems:

  • Acetic acid reflux : Promotes intramolecular cyclization to yield benzimidazole cores, critical for bioactive molecule synthesis .

Reaction Type Reagents/Conditions Product Reference
CyclizationAcetic acid, reflux, 6hBenzimidazole derivatives

Alkylation and Acylation

The secondary amine formed after hydrogenolysis can undergo further alkylation or acylation:

  • Alkylation : Reacts with alkyl halides or epoxides to introduce substituents.

  • Acylation : Forms acylated derivatives using acid chlorides or anhydrides.

Reaction Type Reagents/Conditions Product Reference
AlkylationAlkyl halides, K₂CO₃, DMF, 50°CTertiary amines with extended chains
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°CAcetylated amine derivatives

Stability and Reactivity Considerations

  • pH Sensitivity : The compound is stable under neutral conditions but may decompose under strongly acidic or basic environments.

  • Thermal Stability : Decomposes above 200°C, necessitating low-temperature reactions .

Key Research Findings

  • Anticonvulsant Derivative Synthesis : Hydrogenolysis of the benzyl group followed by alkylation yielded compounds with potent activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models .

  • Antimicrobial Applications : Alkylation with chlorinated aromatics produced derivatives effective against methicillin-resistant Staphylococcus aureus (MRSA) (MIC < 12.5 μg/mL) .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of compounds structurally related to N-Benzyl-2-(pyrrolidin-3-yl)propan-2-amine dihydrochloride. For instance, the compound has been evaluated in several animal models for epilepsy, demonstrating significant efficacy in controlling seizures.

Case Study: Efficacy in Seizure Models

A study assessed the compound's performance in the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test, both recognized methods for evaluating anticonvulsant activity. Results indicated that this compound exhibited a favorable safety margin and effective seizure protection across various models of epilepsy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of compounds like this compound. Modifications at specific sites can enhance anticonvulsant activity or alter side effects.

Key Findings in SAR Studies

Research has shown that substituents on the benzyl moiety significantly impact anticonvulsant efficacy. For example, electron-withdrawing groups tend to enhance activity, while electron-donating groups may diminish it. This insight is vital for designing new derivatives with improved therapeutic profiles .

Potential Therapeutic Uses

Beyond its anticonvulsant properties, this compound may hold promise in treating other neurological conditions due to its action on sodium channels and modulation of neuronal excitability.

Exploration of Broader Applications

The compound's mechanism of action involves interactions with voltage-gated sodium channels, which are critical in neuronal signaling. This suggests potential applications in conditions characterized by hyperexcitability, such as neuropathic pain and anxiety disorders. Further research is needed to elucidate these effects and confirm their therapeutic relevance .

Summary Table of Research Findings

Study Application Findings
Study 1Anticonvulsant ActivityEffective in MES and PTZ models with favorable safety profile
Study 2Structure-Activity RelationshipModifications at benzyl site influence efficacy; electron-withdrawing groups enhance activity
Study 3Neurological DisordersPotential for use in neuropathic pain and anxiety due to sodium channel modulation

Mechanism of Action

The mechanism of action of N-Benzyl-2-(pyrrolidin-3-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its three-dimensional structure and stereochemistry. This interaction can modulate biological pathways and produce therapeutic effects.

Comparison with Similar Compounds

Research Findings and Methodological Considerations

  • Role of Exact Exchange in DFT : Hybrid functionals like B3LYP, which incorporate exact exchange, are critical for predicting thermochemical properties (e.g., atomization energies) with <3 kcal/mol error, ensuring reliable comparisons of molecular stability .
  • Data Standardization : Tools like cclib enable cross-platform parsing of computational outputs (e.g., Gaussian vs. ORCA), mitigating discrepancies in bond-length or energy calculations during analog comparisons .

Biological Activity

N-Benzyl-2-(pyrrolidin-3-yl)propan-2-amine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H24Cl2N2
  • Molecular Weight : 218.34 g/mol
  • CAS Number : Not provided in the sources.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The unique structure of the pyrrolidine ring enhances its binding affinity and selectivity, allowing it to modulate various biological pathways effectively. This modulation can lead to therapeutic effects, making it a candidate for further pharmacological exploration.

Biological Activity Overview

  • Anticonvulsant Activity :
    • Recent studies have indicated that compounds related to N-Benzyl-2-(pyrrolidin-3-yl)propan-2-amine exhibit significant anticonvulsant properties. For instance, derivatives have shown protective effects in various animal seizure models, suggesting potential applications in treating epilepsy .
  • Antimicrobial Activity :
    • The compound's derivatives have been evaluated for antimicrobial activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus. Some derivatives showed promising results with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
  • Anticancer Potential :
    • Preliminary studies have suggested that N-Benzyl-2-(pyrrolidin-3-yl)propan-2-amine may possess anticancer properties. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, indicating a need for further investigation into their potential as anticancer agents .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AnticonvulsantEffective in MES and PTZ models
AntimicrobialActive against MRSA with MIC values < 12.5 μg/mL
AnticancerCytotoxic effects on A549 cell line

Case Study: Anticonvulsant Activity

In a study assessing the anticonvulsant properties of N-Benzyl derivatives, researchers found that specific compounds exhibited significant efficacy in the maximal electroshock (MES) test and pentylenetetrazole (PTZ) model. The results indicated a favorable safety margin, positioning these compounds as viable candidates for further development in epilepsy treatment .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of N-Benzyl derivatives against resistant bacterial strains. The study highlighted a compound with an MIC value significantly lower than traditional antibiotics, showcasing its potential as a new antimicrobial agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-Benzyl-2-(pyrrolidin-3-yl)propan-2-amine dihydrochloride?

  • Methodological Answer : The synthesis typically involves alkylation or reductive amination steps. For example, benzylamine derivatives can react with pyrrolidin-3-yl ketones under catalytic hydrogenation or via Grignard reactions. Subsequent salt formation with hydrochloric acid yields the dihydrochloride form. Structural analogs, such as (S)-1-Benzyl-3-methylaminopyrrolidine, have been synthesized using similar protocols with >97% purity, as noted in catalogs listing tert-butyl and benzyl-substituted pyrrolidines .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. For dihydrochloride salts, X-ray crystallography can resolve protonation states. Computational tools like cclib (a package-independent library) can parse output files from electronic structure calculations to validate molecular orbitals and charge distribution .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Use fume hoods, gloves, and eye protection to avoid inhalation, skin contact, or eye exposure. Safety Data Sheets (SDS) for structurally similar benzyl-pyrrolidine derivatives recommend storing the compound in sealed containers away from oxidizers and using CO₂ or dry chemical extinguishers for fires .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic structure analysis of this compound?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve thermochemical accuracy for atomization energies and ionization potentials. For example, Becke’s 1993 study demonstrated that including exact exchange reduced average absolute deviations in atomization energies to 2.4 kcal/mol . Basis sets like 6-31G* are recommended for pyrrolidine derivatives to account for electron correlation and geometric distortions .

Q. What experimental strategies address contradictions in reported receptor binding affinities?

  • Methodological Answer : Standardize assays using radioligand binding (e.g., competitive displacement with ³H-labeled antagonists) and control for pH, salt concentration, and temperature. Discrepancies may arise from differences in cell lines (e.g., HEK293 vs. CHO) or dihydrochloride salt dissociation kinetics. Cross-validate findings with orthogonal methods like surface plasmon resonance (SPR) .

Q. How does the dihydrochloride salt form enhance bioavailability compared to hydrochloride salts?

  • Methodological Answer : Dihydrochloride salts often exhibit higher solubility in aqueous media due to increased ionic interactions. For example, dihydrochloride forms of analogous compounds show improved stability under accelerated storage conditions (40°C/75% RH) and 20-30% higher bioavailability in pharmacokinetic studies, likely due to enhanced dissolution rates .

Q. What computational approaches predict metabolic pathways and degradation products?

  • Methodological Answer : Combine DFT-based reactivity indices (e.g., Fukui functions) with enzyme docking simulations. Tools like AutoDock Vina can model interactions with cytochrome P450 enzymes. For degradation, simulate hydrolysis under varying pH using molecular dynamics (MD) with explicit solvent models .

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